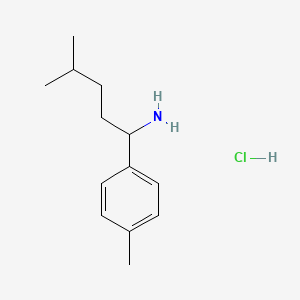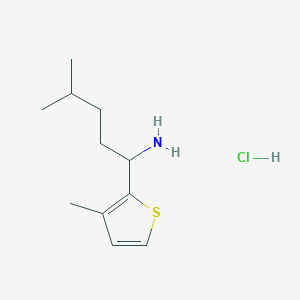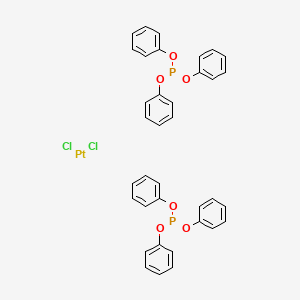
cis-Dichlorobis(triphenylphosphite)platinum(II)
Übersicht
Beschreibung
Cis-Dichlorobis(triphenylphosphine)platinum(II) is primarily used as a reagent for the synthesis of other platinum molecules and in platinum plating . It is also used in hydrosilylation, wax oil catalytic cracking, and as a platinum catalyst .
Synthesis Analysis
The cis isomer is prepared by heating solutions of platinum (II) chlorides with triphenylphosphine . For example, starting from potassium tetrachloroplatinate: K2PtCl4 + 2 PPh3 → cis-Pt(PPh3)2Cl2 + 2 KCl .Molecular Structure Analysis
The molecular formula of cis-Dichlorobis(triphenylphosphine)platinum(II) is C36H30Cl2P2Pt . The Pt-Cl1 and Pt-Cl2 distances are 2.3390(10) Å and 2.3256 Å, which are longer than Pt-P1 and Pt-P2 with 2.1985(12) Å and 2.1998(10) Å respectively . These data suggest a distorted square planar geometry for this complex with two chlorine ligands in a cis configuration .Chemical Reactions Analysis
Cis-Dichlorobis(triphenylphosphine)platinum(II) is used in various chemical reactions. It is a catalyst for the preparation of soluble polymers of monosubstituted acetylenes with quaternary ammonium pendant groups, alkynylation and hydrogenation reactions, and hetero-Diels-Alder/ring-opening reactions .Physical And Chemical Properties Analysis
The melting point of cis-Dichlorobis(triphenylphosphine)platinum(II) is greater than or equal to 300 °C . The molecular weight is 790.56 .Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure Analysis
The single crystal structure of cis-Dichlorobis(triphenylphosphite)platinum(II), [PtCl2(P(OPh)3)2], has been determined . This complex crystallizes in the orthorhombic space group, P212121, with cell constant, a=10.4135(13), b=14.0635(16), c=23.505(3) Ǻ and v=3448.3(7) Ǻ 3 . These data together with bond angles suggest a distorted square planar geometry for this complex with two chlorine ligands in a cis configuration .
Synthesis of Other Platinum Molecules
Cis-Dichlorobis(triphenylphosphite)platinum(II) is used primarily as a reagent for the synthesis of other platinum molecules . It plays a crucial role in the preparation of various platinum complexes.
Platinum Plating
This compound is also used in platinum plating . Platinum plating is a method of depositing a thin layer of platinum onto the surface of another metal, commonly used in jewelry, medical devices, and electronics.
Catalyst in Hydrosilylation
Cis-Dichlorobis(triphenylphosphite)platinum(II) is used in hydrosilylation . Hydrosilylation, or hydrosilation, is the process of adding silicon across a carbon-carbon double bond or a carbon-oxygen double bond.
Catalyst in Wax Oil Catalytic Cracking
Another application of cis-Dichlorobis(triphenylphosphite)platinum(II) is in wax oil catalytic cracking . In this process, long-chain hydrocarbons of high boiling points are broken down into short-chain hydrocarbons of lower boiling points and low molecular weight.
Safety and Hazards
Eigenschaften
IUPAC Name |
dichloroplatinum;triphenyl phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15O3P.2ClH.Pt/c2*1-4-10-16(11-5-1)19-22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTQKSXHYXAVTI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl2O6P2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
886.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Dichlorobis(triphenylphosphite)platinum(II) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid](/img/structure/B1432661.png)
![Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B1432663.png)
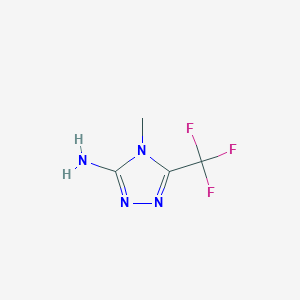

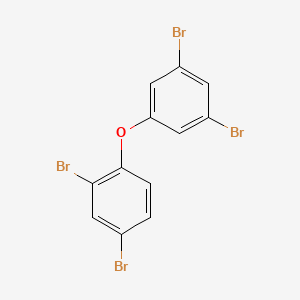
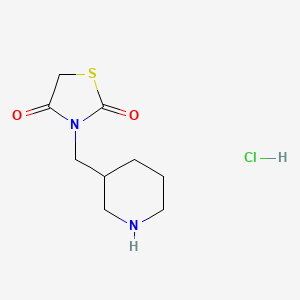
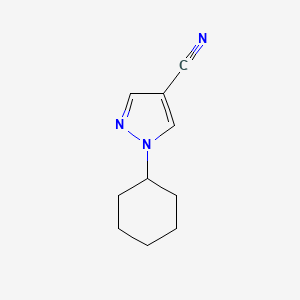



![1-Oxa-3-azaspiro[5.5]undecan-2-one](/img/structure/B1432678.png)
